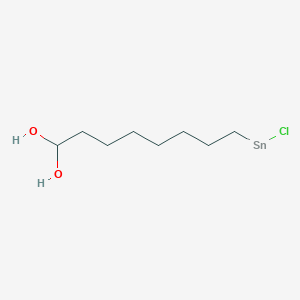

8-(Chlorostannyl)octane-1,1-diol

Description

8-(Chlorostannyl)octane-1,1-diol is an organotin compound featuring a chlorostannyl (-SnCl) group at the 8th carbon of an octane backbone, with two hydroxyl (-OH) groups at the 1st carbon. Structurally, it combines the hydrophilicity of diols with the reactivity of tin-chloride moieties, making it a candidate for catalytic or coordination chemistry. While direct experimental data on this compound are scarce in the provided evidence, its properties can be inferred from analogs like octane-1,1-diol (C₈H₁₈O₂) and chlorinated organotin derivatives. The chlorostannyl group likely enhances electrophilicity and Lewis acidity, enabling unique reactivity in cross-coupling or polymerization reactions.

Properties

CAS No. |

13355-97-0 |

|---|---|

Molecular Formula |

C8H17ClO2Sn |

Molecular Weight |

299.38 g/mol |

IUPAC Name |

chloro(8,8-dihydroxyoctyl)tin |

InChI |

InChI=1S/C8H17O2.ClH.Sn/c1-2-3-4-5-6-7-8(9)10;;/h8-10H,1-7H2;1H;/q;;+1/p-1 |

InChI Key |

UXTHOCQXNOLACY-UHFFFAOYSA-M |

Canonical SMILES |

C(CCCC(O)O)CCC[Sn]Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 8-(Chlorostannyl)octane-1,1-diol typically involves the reaction of octane-1,1-diol with a chlorostannane reagent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the proper formation of the compound. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

8-(Chlorostannyl)octane-1,1-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form different organotin derivatives.

Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(Chlorostannyl)octane-1,1-diol has various applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotin compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of organotin-based drugs.

Industry: It is used in the production of polymers and other materials where organotin compounds are required.

Mechanism of Action

The mechanism of action of 8-(Chlorostannyl)octane-1,1-diol involves its interaction with molecular targets through its tin and chlorine atoms. These interactions can lead to various biochemical effects, including enzyme inhibition and disruption of cellular processes. The specific pathways involved depend on the biological context and the concentration of the compound.

Comparison with Similar Compounds

(a) Octane-1,1-diol (C₈H₁₈O₂)

- Molecular Weight : 146.23 g/mol .

- Structure : A straight-chain diol without substituents.

- Reactivity : Prone to dehydration and pinacol rearrangements under acidic conditions, as seen in diol-derived spiro compounds .

- Applications : Used as a precursor for synthesizing cyclic ethers or ketones via acid-catalyzed pathways .

(b) 8-Chloro-1-octanol (C₈H₁₇ClO)

- Molecular Weight : 164.67 g/mol .

- Physical Properties : Boiling point 129–130°C, density 0.976 g/cm³ .

- Reactivity : The terminal chlorine and hydroxyl groups enable nucleophilic substitution or esterification.

- Contrast : Lacks the diol configuration and tin moiety, reducing its utility in metal-mediated reactions.

(c) 8-Chloro-5-(1-chloro-3-hydroxypropyl)octane-1,7-diol

- Structure : A polyol with chlorine substituents and branched hydroxyl groups .

- Reactivity : Chlorine atoms enhance electrophilicity, while multiple hydroxyls facilitate hydrogen bonding.

Organotin Compounds

Organotin compounds (e.g., tributyltin chloride) are known for their biocidal and catalytic properties. The chlorostannyl group in 8-(Chlorostannyl)octane-1,1-diol likely confers:

- Lewis Acidity : Tin’s empty d-orbitals enable coordination to nucleophiles.

- Thermal Stability: Organotins generally exhibit higher stability than analogous silicon or germanium compounds.

- Toxicity : Similar to other tin derivatives, environmental and handling precautions are critical .

Data Table: Comparative Properties

*Hypothetical data based on structural analogs.

Notes and Limitations

Data Gaps : Direct experimental data on this compound are absent in the provided evidence; comparisons rely on structural analogs.

Toxicity Concerns: Organotin compounds require careful handling due to environmental and health risks .

Future Research : Studies on tin’s electronic effects in diol systems and catalytic applications are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.